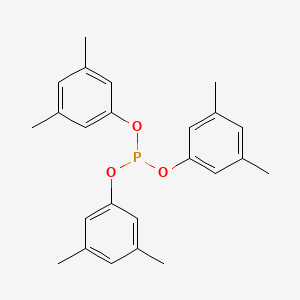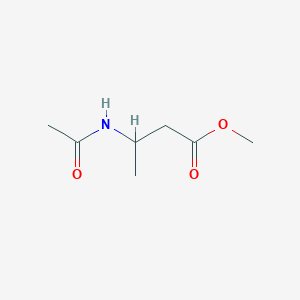
calcium;1H-naphthalen-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;1H-naphthalen-1-ide is a compound that belongs to the class of naphthalenides, which are known for their powerful reducing properties. Naphthalenides are derived from naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is specifically a calcium salt of the naphthalene radical anion, making it a unique and reactive species in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of calcium;1H-naphthalen-1-ide typically involves the reaction of calcium metal with naphthalene in an ethereal solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
Ca+C10H8→Ca(C10H8)
The resulting product is a dark green solution, indicating the formation of the calcium naphthalenide complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The reaction conditions, such as temperature and solvent choice, are optimized to ensure maximum yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Calcium;1H-naphthalen-1-ide undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a strong reducing agent, capable of reducing a wide range of organic and inorganic compounds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the naphthalene radical anion acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, epoxides, and nitro compounds. The reactions are typically carried out in ethereal solvents like THF or DME under an inert atmosphere to prevent oxidation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants used. For example, reduction of halides can yield hydrocarbons, while reduction of nitro compounds can produce amines .
Scientific Research Applications
Calcium;1H-naphthalen-1-ide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent in the synthesis of various organic and inorganic compounds.
Biology: Its reducing properties are exploited in biochemical assays and studies involving redox reactions.
Mechanism of Action
The mechanism of action of calcium;1H-naphthalen-1-ide involves the transfer of electrons from the naphthalene radical anion to the target molecule. This electron transfer process reduces the target molecule while oxidizing the naphthalene radical anion back to naphthalene. The calcium ion stabilizes the radical anion, facilitating the reduction process .
Comparison with Similar Compounds
Similar Compounds
Sodium naphthalenide: Similar to calcium;1H-naphthalen-1-ide, sodium naphthalenide is a strong reducing agent used in various chemical reactions.
Lithium naphthalenide: Another similar compound, lithium naphthalenide, is also used as a reducing agent and has similar reactivity and applications.
Uniqueness
This compound is unique due to the presence of the calcium ion, which imparts different solubility and reactivity characteristics compared to its sodium and lithium counterparts. The choice of calcium can influence the reaction conditions and the stability of the resulting products .
Properties
CAS No. |
37896-39-2 |
|---|---|
Molecular Formula |
C20H14Ca |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
calcium;1H-naphthalen-1-ide |
InChI |
InChI=1S/2C10H7.Ca/c2*1-2-6-10-8-4-3-7-9(10)5-1;/h2*1-7H;/q2*-1;+2 |
InChI Key |
QJXDNMYNTJANMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2[C-]=CC=CC2=C1.C1=CC=C2[C-]=CC=CC2=C1.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















